![molecular formula C13H21N5O B6285542 N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide CAS No. 1421604-78-5](/img/no-structure.png)
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Acetamides, on the other hand, are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in the synthesis of various pharmaceuticals.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, the presence of a triazole ring can influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
1,2,4-triazole derivatives have been designed, synthesized, and evaluated for their potential as anticancer agents. These compounds have shown promise in inhibiting the growth of cancer cells .
Medicinal Chemistry
The triazole ring is a common motif in medicinal chemistry due to its resemblance to the peptide bond. Triazoles have been used in the synthesis of various bioactive molecules with potential therapeutic applications .
Synthetic Chemistry
Triazole derivatives are also significant in synthetic chemistry for their versatile reactions and structural properties. They serve as key intermediates in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to targetRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
This can lead to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the targets it interacts with, it’s plausible that it influences pathways related to cell growth, proliferation, and survival .
Result of Action
Given its potential targets, it’s likely that it influences cell growth, proliferation, and survival .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves the reaction of 5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid with pyrrolidine and subsequent protection of the resulting amine with an acetyl group. The protected amine is then deprotected to yield the final product.", "Starting Materials": [ "5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid", "Pyrrolidine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid is dissolved in methanol and treated with triethylamine. Acetic anhydride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is concentrated under reduced pressure and the residue is dissolved in diethyl ether. The organic layer is washed with water and dried over sodium bicarbonate. The solvent is removed under reduced pressure to yield the protected amine as a white solid.", "Step 3: The protected amine is dissolved in methanol and treated with hydrochloric acid. The resulting mixture is stirred at room temperature for several hours. The solvent is removed under reduced pressure and the residue is dissolved in water. The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether. The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield the final product as a white solid." ] } | |
CAS RN |
1421604-78-5 |
Product Name |
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide |
Molecular Formula |
C13H21N5O |
Molecular Weight |
263.3 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.